An In-depth Technical Guide to the Role of N-Me-D-Tyr-OH.HCl in Neuroscience Research
An In-depth Technical Guide to the Role of N-Me-D-Tyr-OH.HCl in Neuroscience Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Modified Amino Acid in Neuroscience
In the intricate landscape of neuroscience research, the quest for novel molecular tools to dissect complex neural circuits and develop next-generation therapeutics is perpetual. N-methyl-D-tyrosine hydrochloride (N-Me-D-Tyr-OH.HCl) emerges as a compound of significant interest, strategically positioned at the intersection of several key pharmacological concepts. While direct, extensive research on this specific molecule is in its nascent stages, its structural components—a D-amino acid configuration, N-methylation, and a tyrosine scaffold—provide a robust framework for predicting its utility and guiding its application.
This technical guide offers a comprehensive exploration of the potential roles of N-Me-D-Tyr-OH.HCl in neuroscience. Moving beyond a simple data sheet, this document provides a foundational understanding of the scientific principles that underpin its likely biological activities. We will delve into its potential applications in modulating critical neurotransmitter systems, its utility in the synthesis of novel neuropeptides, and its role as a probe in studying neurodegenerative diseases. This guide is designed to empower researchers to harness the unique properties of N-Me-D-Tyr-OH.HCl, transforming it from a catalog chemical into a powerful tool for discovery.
Part 1: Foundational Principles: Why N-Me-D-Tyr-OH.HCl Matters
To appreciate the research potential of N-Me-D-Tyr-OH.HCl, it is essential to understand the significance of its constituent parts.
The Emerging Roles of D-Amino Acids in the Central Nervous System
Historically, D-amino acids were largely considered biological anomalies in mammals. However, recent discoveries have overturned this dogma, revealing that specific D-amino acids are endogenously present and perform critical functions in the central nervous system (CNS).[1][2][3][4] Notably, D-serine and D-aspartate act as potent neuromodulators.[1][4][5] D-serine, for instance, is a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a receptor subtype crucial for synaptic plasticity, learning, and memory.[1] Alterations in the levels of these D-amino acids are implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[1][5] The D-configuration of N-Me-D-Tyr-OH.HCl, therefore, suggests a potential for interaction with key synaptic targets and a resistance to degradation by enzymes that typically process L-amino acids.
N-Methylation: A Strategy for Enhancing Pharmacological Properties
N-methylation, the addition of a methyl group to the nitrogen atom of the amino acid backbone, is a powerful tool in medicinal chemistry. This modification can profoundly alter a molecule's pharmacological profile. In the context of peptides and amino acid derivatives, N-methylation can:
-
Increase Metabolic Stability: By sterically hindering the amide bond, N-methylation can confer resistance to enzymatic cleavage by peptidases, thereby prolonging the biological half-life of a peptide.
-
Modulate Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can lock a molecule into a bioactive conformation, leading to enhanced or altered binding affinity and selectivity for its target receptor.
-
Improve Blood-Brain Barrier Permeability: In some cases, N-methylation can enhance the lipophilicity of a molecule, facilitating its transport across the blood-brain barrier.
The N-methylation of the D-tyrosine scaffold in N-Me-D-Tyr-OH.HCl is, therefore, a deliberate design feature that suggests its potential as a stable and potent modulator of CNS targets.
Tyrosine: The Gateway to Catecholamines
Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[6] This biosynthetic pathway, initiated by the enzyme tyrosine hydroxylase (TH), is fundamental to numerous physiological and cognitive processes, including motor control, motivation, mood, and attention.[7][8][9][10] Dysregulation of catecholaminergic systems is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons.[7][8] The tyrosine core of N-Me-D-Tyr-OH.HCl positions it as a potential tool to probe or modulate this critical pathway.
Part 2: Potential Applications in Neuroscience Research
Based on the foundational principles outlined above, we can project several high-impact applications for N-Me-D-Tyr-OH.HCl in neuroscience research.
A Novel Modulator of NMDA Receptor Function
Given the established role of D-serine as an NMDA receptor co-agonist, it is plausible that N-Me-D-Tyr-OH.HCl could also interact with this receptor complex.[1] Its unique structure may confer a distinct pharmacological profile, potentially acting as an agonist, antagonist, or allosteric modulator.
Hypothetical Mechanism of Action: N-Me-D-Tyr-OH.HCl could bind to the glycine co-agonist site, the glutamate binding site, or a novel allosteric site on the NMDA receptor, thereby influencing ion channel gating and downstream signaling cascades. The N-methylation and the D-configuration would likely result in a distinct binding affinity and kinetic profile compared to endogenous ligands.
Experimental Workflow: Assessing NMDA Receptor Modulation
Caption: Workflow for characterizing N-Me-D-Tyr-OH.HCl's effects on NMDA receptors.
A Building Block for Novel, Metabolically Stable Neuropeptides
The incorporation of unnatural amino acids is a proven strategy for developing peptide-based therapeutics with improved pharmacological properties.[11][12] N-Me-D-Tyr-OH.HCl is an ideal candidate for this purpose, particularly in the design of ligands for opioid and neuropeptide Y (NPY) receptors, where a tyrosine residue is often critical for receptor recognition and activation.[13][14][15][16]
Advantages of Incorporation:
-
Enzymatic Resistance: The D-configuration and N-methylation protect the peptide from degradation.
-
Conformational Constraint: The modified residue can induce a specific secondary structure (e.g., a β-turn) that may be optimal for receptor binding.
-
Altered Signaling Bias: Modification of the tyrosine residue can influence downstream signaling pathways, potentially leading to G protein-biased or β-arrestin-biased ligands, a highly sought-after property in modern drug development.[15]
Signaling Pathway: Biased Opioid Receptor Agonism
Caption: Hypothetical biased agonism at the μ-opioid receptor.
A Probe for Catecholaminergic Pathway Research
The structural similarity of N-Me-D-Tyr-OH.HCl to tyrosine suggests it could interact with enzymes in the catecholamine synthesis pathway. It could act as a competitive inhibitor or a substrate for tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway.[9]
Potential Research Applications:
-
Enzyme Kinetics Studies: Determine the inhibitory constant (Ki) of N-Me-D-Tyr-OH.HCl for TH to characterize its potency as an inhibitor.
-
Cell-Based Assays: Use in cell lines (e.g., PC12 cells) to study its effects on dopamine production and release.
-
Models of Parkinson's Disease: Investigate whether it can modulate dopamine levels in animal models of Parkinson's disease, potentially offering a neuroprotective or symptomatic effect.
A Tool in Alzheimer's Disease Research
Research has shown that N-methylated amino acids can inhibit the fibrillogenesis of β-amyloid, a key pathological hallmark of Alzheimer's disease.[17] While these studies have focused on L-amino acids, the potential for N-Me-D-Tyr-OH.HCl to have similar or enhanced effects warrants investigation.
Experimental Approach:
-
Thioflavin T (ThT) Assay: Use this standard in vitro assay to monitor the aggregation of Aβ42 peptides in the presence and absence of N-Me-D-Tyr-OH.HCl.
-
Electron Microscopy: Visualize the morphology of Aβ fibrils formed after treatment with the compound.
-
Cell Viability Assays: Assess the ability of N-Me-D-Tyr-OH.HCl to protect cultured neurons from Aβ-induced toxicity.
Part 3: Experimental Protocols and Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Me-D-Tyr-OH.HCl
This protocol describes the manual incorporation of Fmoc-N-Me-D-Tyr(tBu)-OH into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-N-Me-D-Tyr(tBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-D-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Note: Coupling to an N-methylated residue can be sluggish; monitor the reaction with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a general procedure to assess the binding affinity of N-Me-D-Tyr-OH.HCl for a target receptor (e.g., the μ-opioid receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-μOR cells)
-
Radioligand (e.g., [³H]DAMGO for μ-opioid receptor)
-
N-Me-D-Tyr-OH.HCl (test compound)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters and a cell harvester
Procedure:
-
Prepare Reagents: Prepare serial dilutions of N-Me-D-Tyr-OH.HCl in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, then calculate the Ki using the Cheng-Prusoff equation.
Part 4: Data Presentation
Quantitative data from the experiments described above should be presented in a clear and concise format.
Table 1: Hypothetical Binding Affinity of N-Me-D-Tyr-OH.HCl at Opioid Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
| μ-Opioid (MOP) | [³H]DAMGO | 150.5 ± 12.3 |
| δ-Opioid (DOP) | [³H]DPDPE | 875.2 ± 55.8 |
| κ-Opioid (KOP) | [³H]U69,593 | > 10,000 |
Table 2: Hypothetical Inhibition of Tyrosine Hydroxylase by N-Me-D-Tyr-OH.HCl
| Substrate | Compound | IC₅₀ (μM) ± SEM |
| L-Tyrosine | N-Me-D-Tyr-OH.HCl | 75.6 ± 8.1 |
Conclusion and Future Directions
N-Me-D-Tyr-OH.HCl represents a largely untapped resource for neuroscience research. Its unique combination of a D-amino acid scaffold, N-methylation, and a tyrosine core provides a compelling rationale for its exploration as a modulator of key neurotransmitter systems and as a building block for novel peptide therapeutics. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate its pharmacological profile and unlock its full potential. Future research should focus on elucidating its precise molecular targets, characterizing its in vivo efficacy and safety, and leveraging its unique properties to develop next-generation tools and therapies for neurological and psychiatric disorders.
References
- Chem-Impex. D-Tyrosine methyl ester hydrochloride. [URL: https://www.cheimpex.com/product/d-tyrosine-methyl-ester-hydrochloride]
- Colzato, L. S., de Haan, A. M., & Hommel, B. (2014). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. PLoS ONE, 9(12), e114856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4267809/]
- Chen, X., et al. (2022). The role of tyrosine hydroxylase–dopamine pathway in Parkinson's disease pathogenesis. Cell Death & Differentiation, 29, 2145–2157. [URL: https://www.
- Ferreira, N., et al. (2020). Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(21), 8083. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7662881/]
- MedChemExpress. Fmoc-D-Tyr(Me)-OH. [URL: https://www.medchemexpress.com/fmoc-d-tyr(me)-oh.html]
- Lindberg, E., et al. (2024). Improved Chemical and Radiochemical Synthesis of Neuropeptide Y Y2 Receptor Antagonist N-Methyl-JNJ-31020028 and Preclinical Positron Emission Tomography Studies. Molecules, 29(8), 1735. [URL: https://www.mdpi.com/1420-3049/29/8/1735]
- Melo, I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(4), 882. [URL: https://www.mdpi.com/1420-3049/29/4/882]
- Kuznetsova, E. S., et al. (2022). Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity. International Journal of Molecular Sciences, 23(12), 6586. [URL: https://www.mdpi.com/1422-0067/23/12/6586]
- Kall, K. F., et al. (2019). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Molecules, 24(16), 2954. [URL: https://www.researchgate.
- Wikipedia. Dopamine. [URL: https://en.wikipedia.org/wiki/Dopamine]
- Lau, L. F., & Huganir, R. L. (1995). Differential tyrosine phosphorylation of N-methyl-D-aspartate receptor subunits. Journal of Biological Chemistry, 270(34), 20036–20041. [URL: https://pubmed.ncbi.nlm.nih.gov/7544350/]
- ChemPep Inc. N-Me-DL-Tyr-OH•HCl. [URL: https://www.chempep.com/product/192037/n-me-dl-tyr-oh%e2%80%a2hcl/]
- ChemPep Inc. N-Me-Tyr(Me)-OH•HCl. [URL: https://www.chempep.com/product/192038/n-me-tyr(me)-oh%e2%80%a2hcl/]
- Li, J., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 971550. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9473138/]
- van den Heuvel, C. G. I. M., et al. (2015). D-amino acids in the central nervous system in health and disease. Amino Acids, 47(8), 1537–1547. [URL: https://pubmed.ncbi.nlm.nih.gov/25963231/]
- Daadi, M., et al. (1999). Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain. Journal of Neuroscience, 19(11), 4484–4497. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6782627/]
- Rinaldi, S., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(23), 5565. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730689/]
- Olloquequi, J., et al. (2023). Crosstalk Between Glycinergic and N-Methyl-D-Aspartate Receptor-Mediated Glutamatergic Transmission in Behaviours Associated with Opioid Use Disorder. International Journal of Molecular Sciences, 24(13), 10696. [URL: https://www.mdpi.com/1422-0067/24/13/10696]
- Grant, C., & Krewson, C. (2022). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 23(15), 8497. [URL: https://www.mdpi.com/1422-0067/23/15/8497]
- Sigma-Aldrich. N-Methyl-L-tyrosine. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/m7129]
- Ota, N., et al. (2012). D-Amino Acids in the Nervous and Endocrine Systems. Journal of Pharmacological Sciences, 118(4), 437–446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4170562/]
- Corder, G., et al. (2022). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Neuropharmacology, 220, 109257. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9588523/]
- Sweedler Lab, University of Illinois. D-Amino Acids. [URL: https://chemistry.illinois.edu/sweedler/d-amino-acids]
- Zharikova, A. D., et al. (2000). Structural characterizations of neuropeptide tyrosine (NPY) and its agonist analog [Ahx5-17]NPY by NMR and molecular modeling. Journal of Biomolecular NMR, 18(2), 127–141. [URL: https://pubmed.ncbi.nlm.nih.gov/11083161/]
- Medicosis Perfectionalis. (2023, September 11). Lecture 38: Tyrosine Metabolism – II (Catecholamines). YouTube. [URL: https://www.youtube.
- Sigma-Aldrich. Fmoc-N-Me-Tyr(tBu)-OH. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/773174]
- Angell, Y. M., et al. (2003). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 62(3), 111–123. [URL: https://pubmed.ncbi.nlm.nih.gov/12940916/]
- Wikipedia. Methionine. [URL: https://en.wikipedia.org/wiki/Methionine]
- D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Figshare. [URL: https://figshare.com/articles/conference_contribution/Watching_at_the_D_side_D-amino_acids_and_their_significance_in_neurobiology/3119569]
- National Center for Biotechnology Information. N-Methyltyrosine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519723]
- Aapptec. H-Tyr(Me)-OH [6230-11-1]. [URL: https://www.aapptec.com/h-tyr-me-oh-6230-11-1-p-1014.html]
- Anaspec. Fmoc-L-(2,6-di-Me)Tyr-OH. [URL: https://www.anaspec.com/products/product.asp?id=26090]
- National Center for Biotechnology Information. O-methyl-L-tyrosine hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24802313]
Sources
- 1. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids [sweedler-lab.chemistry.illinois.edu]
- 4. Watching at the « D » side: D-amino acids and their significance in neurobiology – Société des Neurosciences [neurosciences.asso.fr]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. The role of tyrosine hydroxylase–dopamine pathway in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Chemical and Radiochemical Synthesis of Neuropeptide Y Y2 Receptor Antagonist N-Methyl-JNJ-31020028 and Preclinical Positron Emission Tomography Studies | MDPI [mdpi.com]
- 15. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
